3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene
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Overview
Description
3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure comprises multiple nitrogen atoms and chloromethyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The chloromethyl groups are then introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The tetracyclic structure allows for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene involves its interaction with molecular targets through its reactive functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The tetracyclic structure also allows for specific binding interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide
- N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Uniqueness
3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-3,9-diene is unique due to its specific arrangement of chloromethyl groups and nitrogen atoms within the tetracyclic framework
Properties
Molecular Formula |
C12H18Cl2N6 |
---|---|
Molecular Weight |
317.21 g/mol |
IUPAC Name |
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene |
InChI |
InChI=1S/C12H18Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h7-8,11-12,17-18H,1-6H2 |
InChI Key |
CULNXPZKPGWWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N3C(C4N2C(=NN4)CCl)NN=C3CCl |
Origin of Product |
United States |
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